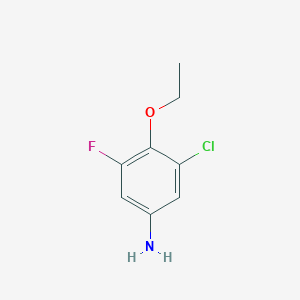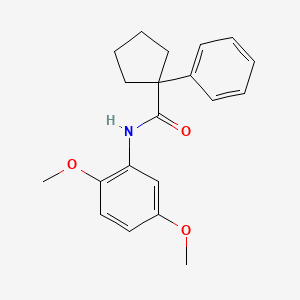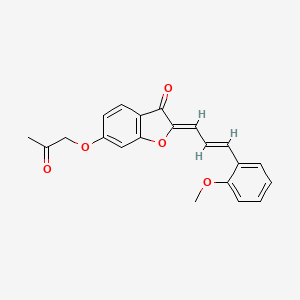![molecular formula C10H17I B2376937 1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane CAS No. 2287280-80-0](/img/structure/B2376937.png)
1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane is a chemical compound characterized by its unique bicyclic structure. This compound belongs to the class of bicyclo[1.1.1]pentane derivatives, which are known for their rigidity and three-dimensional shape. These properties make them valuable in various fields, including materials science and drug discovery .
Méthodes De Préparation
The synthesis of 1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . Industrial production methods may involve palladium-catalyzed cross-coupling reactions to introduce the iodo and 3-methylbutyl groups at the bridgehead positions .
Analyse Des Réactions Chimiques
1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Radical Reactions: The bicyclic structure is prone to radical reactions, which can lead to the formation of new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, organolithium reagents, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules due to its rigid structure.
Biology: Investigated for its potential as a bioisostere in drug design, replacing more flexible structures to improve drug stability and efficacy.
Medicine: Explored for its potential in developing new pharmaceuticals with enhanced properties such as increased solubility and metabolic stability.
Mécanisme D'action
The mechanism of action of 1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its rigid bicyclic structure. This rigidity allows for precise spatial orientation, which can enhance binding affinity to specific targets. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
- 1-Bromo-3-(3-methylbutyl)bicyclo[1.1.1]pentane
- 1-Chloro-3-(3-methylbutyl)bicyclo[1.1.1]pentane
- 1-Fluoro-3-(3-methylbutyl)bicyclo[1.1.1]pentane
These compounds share similar structural features but differ in their halogen substituents. The iodine atom in this compound provides unique reactivity compared to its bromo, chloro, and fluoro counterparts, making it valuable for specific synthetic applications .
Propriétés
IUPAC Name |
1-iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17I/c1-8(2)3-4-9-5-10(11,6-9)7-9/h8H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHHGKQZXKKGRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC12CC(C1)(C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Cyclopropyl-4-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2376855.png)
![methyl 4-(4-ethoxyphenyl)-6-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2376857.png)




![Ethyl 5-(3-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2376863.png)


![2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2376870.png)
![4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol](/img/structure/B2376871.png)



